4-Hydroxy-Omeprazol-Sulfid

Übersicht

Beschreibung

4-Hydroxy Omeprazole Sulfide is a metabolite of the proton pump inhibitor omeprazole. It is known for its role in the metabolic pathway of omeprazole, which is used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-Omeprazolsulfid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese von Omeprazol-Metaboliten verwendet.

Industrie: Potenzielles Einsatzgebiet bei der Entwicklung neuer Protonenpumpenhemmer und anderer Arzneimittel.

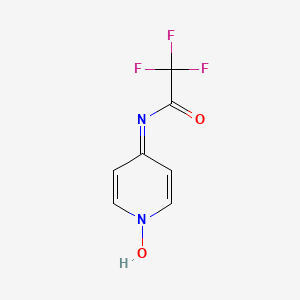

5. Wirkmechanismus

4-Hydroxy-Omeprazolsulfid entfaltet seine Wirkung durch Wechselwirkung mit Cytochrom-P450-Enzymen, insbesondere CYP2C19 und CYP3A4. Diese Enzyme sind am Stoffwechsel von Omeprazol beteiligt und führen zur Bildung von 4-Hydroxy-Omeprazolsulfid. Die Verbindung kann auch die Magensäuresekretion hemmen, indem sie das H+/K+-ATPase-Enzym in der Magenschleimhaut blockiert .

Ähnliche Verbindungen:

Omeprazol: Die Ausgangssubstanz, die als Protonenpumpenhemmer verwendet wird.

Esomeprazol: Ein Enantiomer von Omeprazol mit ähnlichen therapeutischen Wirkungen.

Rabeprazol: Ein weiterer Protonenpumpenhemmer mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit: 4-Hydroxy-Omeprazolsulfid ist einzigartig aufgrund seiner spezifischen Rolle als Metabolit von Omeprazol. Es liefert Einblicke in die Stoffwechselwege und die Auswirkungen von Protonenpumpenhemmern auf Cytochrom-P450-Enzyme. Seine Untersuchung hilft, die Pharmakokinetik und Pharmakodynamik von Omeprazol und verwandten Verbindungen zu verstehen .

Wirkmechanismus

Target of Action

4-Hydroxy Omeprazole Sulfide is a metabolite of the proton pump inhibitor Omeprazole . The primary target of Omeprazole, and by extension its metabolites, is the H+/K+ ATPase enzyme (also known as the proton pump ) located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Omeprazole and its metabolites, including 4-Hydroxy Omeprazole Sulfide, inhibit the proton pump, thereby reducing gastric acid secretion . This inhibition is achieved by the compound’s interaction with the H+/K+ ATPase enzyme, which results in a decrease in the production of stomach acid .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . CYP3A4 also mediates the 5-hydroxylation of omeprazole, but its contribution is less than that of CYP2C19 . The pharmacokinetics of 4-Hydroxy Omeprazole Sulfide would be expected to follow similar ADME properties as Omeprazole, given that it is a metabolite of the latter.

Result of Action

The primary result of the action of 4-Hydroxy Omeprazole Sulfide, like Omeprazole, is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

The action, efficacy, and stability of 4-Hydroxy Omeprazole Sulfide can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and consequently the effectiveness of the compound. Additionally, the compound has been detected in wastewater effluent , suggesting that it is relatively stable in various environmental conditions.

Biochemische Analyse

Biochemical Properties

4-Hydroxy Omeprazole Sulfide interacts with various enzymes and proteins in the body. It is formed via the cytochrome P450 (CYP) 2C19 and CYP3A4 enzymes . The formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole, the (S)-isomer of omeprazole, is via CYP2C19, whereas that of the sulphone metabolite is via CYP3A4 .

Cellular Effects

Its parent compound, omeprazole, has been shown to inhibit acid secretion in gastric glands . This inhibition is mediated through gastrinergic, histaminergic, and cholinergic stimulation, as well as stimulation by cyclic AMP .

Molecular Mechanism

Omeprazole, from which it is derived, acts by blocking the H+/K+ ATPase enzyme in the parietal cell membrane . This enzyme is responsible for the secretion of acid into the gastric lumen .

Temporal Effects in Laboratory Settings

It is known that omeprazole has a longer effect on gastric acid secretion than its presence in the blood . This is due to the accumulation of omeprazole in the parietal cell canaliculi and the irreversible inhibition of the proton pump .

Dosage Effects in Animal Models

Omeprazole has been shown to inhibit acid secretion for 3–4 days in dogs and horses after a single dose, despite a relatively short plasma elimination half-life .

Metabolic Pathways

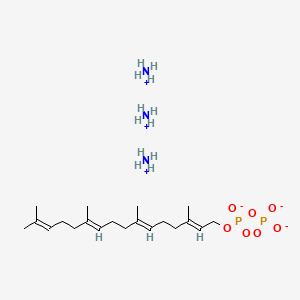

4-Hydroxy Omeprazole Sulfide is involved in the metabolic pathways of omeprazole. Omeprazole is metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .

Transport and Distribution

Omeprazole, from which it is derived, is known to accumulate in the parietal cell canaliculi .

Subcellular Localization

Omeprazole, from which it is derived, is known to accumulate in the parietal cell canaliculi , suggesting a similar localization for 4-Hydroxy Omeprazole Sulfide.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxy-Omeprazolsulfid beinhaltet typischerweise die Oxidation von Omeprazolsulfid. Eine Methode umfasst die Verwendung von ruhenden Zellen von Rhodococcus rhodochrous in einem Zweiphasensystem aus Chloroform und Wasser. Die Reaktion ist optimiert, um bei einer Substratkonzentration von 180 mM und einer Zellkonzentration von 100 g/L bei einer Reaktionstemperatur von 37 °C und einem pH-Wert von 7,3 zu funktionieren .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 4-Hydroxy-Omeprazolsulfid sind nicht umfassend dokumentiert. Die Verwendung von Biokatalysatoren wie Rhodococcus rhodochrous für die Oxidation von Omeprazolsulfid deutet auf einen möglichen Weg für die großtechnische Produktion hin .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxy-Omeprazolsulfid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umsetzung von Omeprazolsulfid zu 4-Hydroxy-Omeprazolsulfid unter Verwendung von Biokatalysatoren.

Reduktion: Mögliche Reduktionsreaktionen zur Rückverwandlung in Omeprazolsulfid.

Substitution: Mögliche Substitutionsreaktionen an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Ruhende Zellen von Rhodococcus rhodochrous, Zweiphasensystem aus Chloroform und Wasser, 37 °C, pH 7,3.

Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte:

Oxidation: 4-Hydroxy-Omeprazolsulfid.

Reduktion: Omeprazolsulfid.

Substitution: Substituierte Derivate von 4-Hydroxy-Omeprazolsulfid.

Vergleich Mit ähnlichen Verbindungen

Omeprazole: The parent compound, used as a proton pump inhibitor.

Esomeprazole: An enantiomer of omeprazole with similar therapeutic effects.

Rabeprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: 4-Hydroxy Omeprazole Sulfide is unique due to its specific role as a metabolite of omeprazole. It provides insights into the metabolic pathways and the effects of proton pump inhibitors on cytochrome P450 enzymes. Its study helps in understanding the pharmacokinetics and pharmacodynamics of omeprazole and related compounds .

Eigenschaften

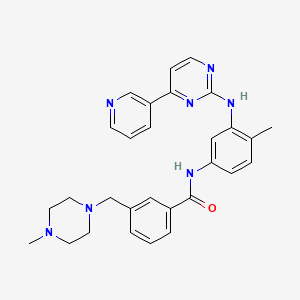

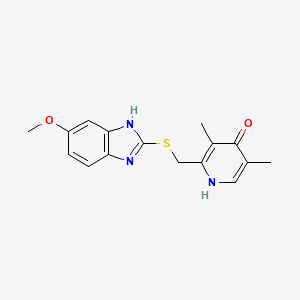

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUFHVGKGMRSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708701 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151602-50-5, 103876-98-8 | |

| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)